![molecular formula C20H16ClN3O3S B12023862 (5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)
(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-(4-氯苯基)-5-(4-乙氧基-3-甲氧基苄叉基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮是一种复杂的有机化合物,属于噻唑并三唑类。该化合物以其独特的结构为特征,包括一个与三唑环稠合的噻唑环,并被各种官能团取代,例如氯苯基、乙氧基和甲氧基苄叉基。
准备方法
合成路线和反应条件
(5E)-2-(4-氯苯基)-5-(4-乙氧基-3-甲氧基苄叉基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的合成通常涉及从容易获得的前体开始的多步反应。一种常见的合成路线包括以下步骤:
噻唑环的形成: 噻唑环可以通过α-卤代酮与硫脲在碱性条件下的反应合成。
三唑环的形成: 三唑环通过肼衍生物与二硫化碳的环化,然后与适当的卤代物反应形成。
环的偶联: 噻唑环和三唑环然后通过与醛或酮的缩合反应偶联,形成苄叉基连接。
取代反应: 通过各种取代反应引入氯苯基、乙氧基和甲氧基基团,得到最终化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和纯度。反应条件如温度、压力和溶剂选择得到仔细控制,以最大限度地提高效率并减少副产物。
化学反应分析
反应类型
(5E)-2-(4-氯苯基)-5-(4-乙氧基-3-甲氧基苄叉基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,导致形成相应的氧化物。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行,导致特定官能团的还原。
取代: 该化合物可以根据取代基的性质和反应条件进行亲核或亲电取代反应。
常见试剂和条件
氧化: 酸性或中性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 溴化试剂(如N-溴代琥珀酰亚胺 (NBS) 用于溴化),或格氏试剂用于烷基化。
主要产物
这些反应形成的主要产物取决于所涉及的特定官能团和反应条件。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
(5E)-2-(4-氯苯基)-5-(4-乙氧基-3-甲氧基苄叉基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,以及作为各种有机反应的试剂。
生物学: 研究其作为酶抑制剂或作为探针用于研究生物途径的潜力。
医药: 探索其潜在的治疗特性,包括抗菌、抗真菌和抗癌活性。
工业: 由于其独特的化学性质,被用于开发新材料,例如聚合物和涂料。
作用机制
(5E)-2-(4-氯苯基)-5-(4-乙氧基-3-甲氧基苄叉基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能与酶的活性位点结合,抑制其活性,或与细胞受体相互作用,调节信号转导途径。确切的分子靶标和途径取决于具体的应用和生物学背景。
相似化合物的比较
类似化合物
(5E)-2-(4-氯苯基)-5-(4-甲氧基苄叉基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮: 结构相似,但缺少乙氧基基团。
(5E)-2-(4-氯苯基)-5-(4-乙氧基苄叉基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮: 结构相似,但缺少甲氧基基团。
独特性
(5E)-2-(4-氯苯基)-5-(4-乙氧基-3-甲氧基苄叉基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮中乙氧基和甲氧基基团的存在有助于其独特的化学反应性和潜在应用。这些取代基可以影响该化合物的溶解度、稳定性和与生物靶标的相互作用,使其与类似化合物不同。
属性
分子式 |
C20H16ClN3O3S |
|---|---|
分子量 |
413.9 g/mol |
IUPAC 名称 |
(5E)-2-(4-chlorophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16ClN3O3S/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)24-20(28-17)22-18(23-24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3/b17-11+ |
InChI 键 |
XZVMKTLQYIOMDA-GZTJUZNOSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


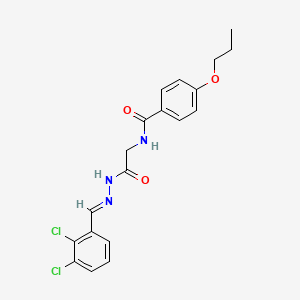
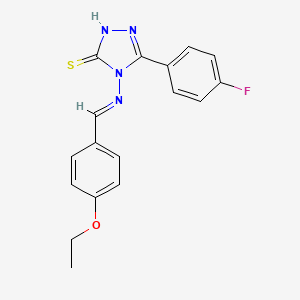
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023794.png)
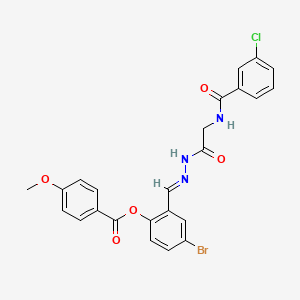
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12023810.png)
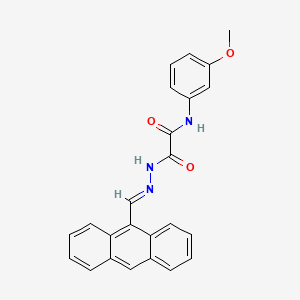
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023814.png)

![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023819.png)

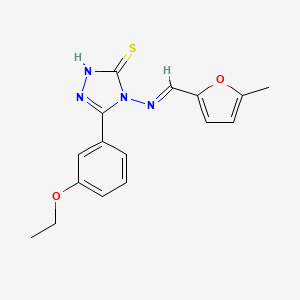
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)
